N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447951
InChI: InChI=1S/C13H21ClN2O2/c1-10(17)16(11-5-6-11)9-12-4-2-3-7-15(12)13(18)8-14/h11-12H,2-9H2,1H3
SMILES: CC(=O)N(CC1CCCCN1C(=O)CCl)C2CC2
Molecular Formula: C13H21ClN2O2
Molecular Weight: 272.77 g/mol

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13447951

Molecular Formula: C13H21ClN2O2

Molecular Weight: 272.77 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide -

Specification

Molecular Formula C13H21ClN2O2
Molecular Weight 272.77 g/mol
IUPAC Name N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C13H21ClN2O2/c1-10(17)16(11-5-6-11)9-12-4-2-3-7-15(12)13(18)8-14/h11-12H,2-9H2,1H3
Standard InChI Key CFLQHFXOJFWXKC-UHFFFAOYSA-N
SMILES CC(=O)N(CC1CCCCN1C(=O)CCl)C2CC2
Canonical SMILES CC(=O)N(CC1CCCCN1C(=O)CCl)C2CC2

Introduction

Chemical Identity and Structural Features

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide (IUPAC name: N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide) is a tertiary acetamide featuring a piperidine ring substituted at the 2-position with a chloromethylketone group and an N-cyclopropylacetamide side chain . Key structural attributes include:

  • Piperidine core: A six-membered heterocyclic amine providing conformational rigidity.

  • Chloroacetyl group: Introduces electrophilic reactivity, enabling interactions with nucleophilic residues in biological systems.

  • Cyclopropyl moiety: Enhances metabolic stability and influences lipophilicity.

The compound’s stereochemistry and spatial arrangement are critical to its interactions with molecular targets. Computational models suggest that the chloroacetyl group adopts a planar configuration, while the cyclopropyl ring induces steric hindrance, potentially limiting off-target binding .

Synthesis and Industrial Production

The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide involves a multi-step protocol optimized for yield and purity :

  • Piperidine functionalization: Piperidine-2-ylmethanol undergoes N-alkylation with cyclopropylamine in the presence of a base such as potassium carbonate.

  • Acetylation: The secondary amine is acetylated using acetic anhydride or acetyl chloride under anhydrous conditions.

  • Chloroacetylation: A chloroacetyl chloride is introduced via nucleophilic acyl substitution, typically in dichloromethane or chloroform at 0–5°C to mitigate exothermic side reactions.

Industrial-scale production employs continuous flow reactors to enhance reaction control and scalability. Purification is achieved through column chromatography or recrystallization, yielding a final product with >95% purity .

Physicochemical Properties

The compound’s physicochemical profile governs its solubility, stability, and bioavailability:

PropertyValue/Description
Molecular Weight272.77 g/mol
Melting PointNot reported (decomposes at >150°C)
SolubilitySoluble in DMSO, chloroform; sparingly soluble in water
LogP (Octanol-Water)~2.1 (predicted)
pKa~9.2 (amine), ~14.1 (amide)

The chloroacetyl group contributes to moderate lipophilicity, facilitating membrane permeability, while the cyclopropyl ring reduces oxidative metabolism . Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at –20°C in inert atmospheres .

Applications in Medicinal Chemistry

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide serves primarily as a building block in drug discovery:

  • Neurological agents: Piperidine derivatives are explored for their affinity to serotonin and dopamine receptors .

  • Anticancer leads: Chloroacetyl-containing compounds exhibit pro-apoptotic effects in tumor cell lines .

  • Antimicrobial hybrids: Integration into nitroimidazole scaffolds enhances activity against Gram-positive pathogens .

Notably, patents disclose its use in synthesizing RORγt inhibitors for treating psoriasis and multiple sclerosis, though clinical data remain unpublished .

Comparative Analysis with Structural Analogs

Modifying the piperidine or acetamide substituents alters bioactivity:

AnalogKey FeatureBioactivity Difference
2-Chloro-N-cyclopropyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamideMethyl group at piperidineEnhanced enzymatic inhibition
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamideAminoethyl substitutionImproved water solubility

The subject compound’s chloroacetyl group confers unique reactivity, positioning it as a versatile intermediate for further derivatization .

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